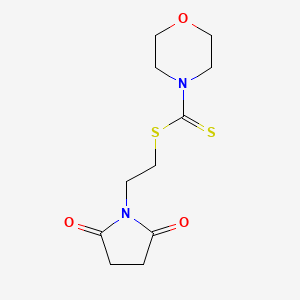
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate, also known as EDDM, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system.
Mecanismo De Acción
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate works by binding to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission. This compound is a reversible inhibitor of acetylcholinesterase, meaning that its effects are temporary and can be reversed when the inhibitor is removed.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the levels of acetylcholine in the brain, which enhances cholinergic neurotransmission. This can lead to improved cognitive function, learning, and memory. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent and selective inhibitor of acetylcholinesterase, making it a useful tool for studying the role of this enzyme in the nervous system. Another advantage is that it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments. Another limitation is that it has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for research on 2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate. One area of interest is the development of new acetylcholinesterase inhibitors that are more potent and selective than this compound. Another area of interest is the study of the long-term effects of this compound on cognitive function and neurodegeneration. Finally, there is interest in exploring the potential therapeutic applications of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, this compound is a chemical compound that has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It is a potent inhibitor of acetylcholinesterase and has been shown to have a number of biochemical and physiological effects. This compound has advantages and limitations for use in lab experiments, and there are a number of future directions for research on this compound.
Métodos De Síntesis
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate can be synthesized using a two-step process. In the first step, 2-(2,5-dioxo-1-pyrrolidinyl)ethylamine is reacted with carbon disulfide to form 2-(2,5-dioxo-1-pyrrolidinyl)ethyl dithiocarbamate. In the second step, this intermediate is reacted with morpholine to form this compound.
Aplicaciones Científicas De Investigación
2-(2,5-dioxo-1-pyrrolidinyl)ethyl 4-morpholinecarbodithioate has been widely used in scientific research as a tool to study the role of acetylcholinesterase in the nervous system. It has been used to investigate the mechanisms underlying Alzheimer's disease, Parkinson's disease, and other neurological disorders. This compound has also been used to study the effects of acetylcholinesterase inhibitors on cognitive function, learning, and memory.
Propiedades
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)ethyl morpholine-4-carbodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-9-1-2-10(15)13(9)5-8-18-11(17)12-3-6-16-7-4-12/h1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRBUTCOOZZQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCSC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)


![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)

![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)

![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
![N-[4-oxo-5-(3-pyridinylmethylene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide](/img/structure/B5917775.png)


![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
